molecular formula C22H20FNO3S2 B2632938 (5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1448030-53-2

(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2632938
CAS No.: 1448030-53-2
M. Wt: 429.52
InChI Key: YHPZZICBCMFQHY-UHFFFAOYSA-N
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Description

The compound “(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone” features a methanone core bridging two distinct moieties:

  • (1R,5S)-3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane: A tropane-derived bicyclic system with a sulfonyl group at the 3-position, likely influencing steric and electronic properties.

This structure suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes where tropane derivatives are historically significant .

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(5-fluoro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO3S2/c23-15-6-9-20-14(10-15)11-21(28-20)22(25)24-16-7-8-17(24)13-19(12-16)29(26,27)18-4-2-1-3-5-18/h1-6,9-11,16-17,19H,7-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPZZICBCMFQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=C(S3)C=CC(=C4)F)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multi-step synthetic routes. It begins with the preparation of intermediates such as 5-fluorobenzo[b]thiophene and (1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane. The final step usually includes a condensation reaction under controlled conditions to form the methanone linkage. Reaction conditions often involve the use of organic solvents like dichloromethane and catalytic agents to enhance yield and purity.

Industrial Production Methods

Industrial production of this compound scales up from laboratory synthesis methods, with optimizations for higher efficiency and safety. This may involve continuous flow reactors, high-pressure hydrogenation techniques, and automated chromatography systems to ensure a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Can be oxidized at the sulfur atom to form sulfoxides or sulfones.

  • Reduction: : Reduction of the carbonyl group can lead to the corresponding alcohol.

  • Substitution: : The fluorine atom on the benzothiophene ring can be a site for nucleophilic substitution.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Nucleophiles: : Sodium methoxide (NaOCH3), potassium carbonate (K2CO3).

Major Products Formed

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Alcohols.

  • Substitution Products: : Various substituted benzothiophenes.

Scientific Research Applications

Pharmacological Activity

Research has indicated that compounds containing the 8-azabicyclo[3.2.1]octane scaffold exhibit a range of biological activities, particularly in modulating neurotransmitter systems. This scaffold is central to many tropane alkaloids, which are known for their effects on dopamine and other neurotransmitter receptors.

Dopamine Receptor Modulation
Studies have focused on the synthesis of derivatives of the 8-azabicyclo[3.2.1]octane that selectively bind to dopamine D2 receptors. For instance, modifications to the structure can lead to enhanced selectivity and affinity for these receptors, making them potential candidates for treating neurological disorders such as schizophrenia and Parkinson's disease .

Antitumor Activity

There is emerging evidence suggesting that compounds similar to (5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone may possess antitumor properties. The incorporation of specific substituents can influence the compound's ability to inhibit cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key findings include:

  • Fluorine Substitution : The presence of fluorine in the benzo[b]thiophene moiety has been shown to significantly affect lipophilicity and receptor binding affinity.
  • Sulfonamide Linkage : The phenylsulfonyl group plays a vital role in enhancing the interaction with biological targets, potentially improving efficacy .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

  • Dopamine D2 Selective Ligands : A series of compounds based on similar scaffolds demonstrated high selectivity for D2 over D3 receptors, indicating potential therapeutic applications in neuropharmacology .
  • Anticancer Agents : Investigations into structurally related compounds have revealed promising antitumor activity in vitro, warranting further exploration into their mechanisms of action .

Mechanism of Action

The biological activity of (5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is mediated through its interaction with molecular targets such as enzymes, receptors, or ion channels. It may inhibit or activate these targets, leading to downstream effects on cellular pathways. The sulfonyl and azabicyclic motifs are particularly important for binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs of the 8-Azabicyclo[3.2.1]octane Core

The bicyclo[3.2.1]octane scaffold is shared among several analogs, but substituents and attached groups vary significantly:

Compound Name Core Structure Substituents Key Features References
Target Compound 8-Azabicyclo[3.2.1]octane 3-(Phenylsulfonyl), 5-fluorobenzo[b]thiophen-2-yl High lipophilicity due to fluorinated benzothiophene; sulfonyl group enhances polarity.
Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate 8-Azabicyclo[3.2.1]octane 4-Fluorophenyl, methyl ester Ester group increases hydrophilicity; 4-fluorophenyl lacks aromatic heterocycle.
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 8-Azabicyclo[3.2.1]octane 2-Fluoro-4-nitrophenyl Nitro group introduces strong electron-withdrawing effects; potential for redox activity.
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate 8-Azabicyclo[3.2.1]octane Trifluoromethanesulfonate, methyl Triflates are reactive intermediates in coupling reactions; methyl group reduces steric bulk.

Key Observations :

  • Fluorination : The target’s 5-fluorobenzo[b]thiophene offers enhanced metabolic stability compared to 4-fluorophenyl in , which lacks heterocyclic aromaticity.
  • Sulfonyl Groups : The phenylsulfonyl group in the target compound may improve binding affinity to sulfhydryl-containing enzymes, unlike the nitro group in , which could confer oxidative stress modulation.
  • Synthetic Utility: Triflates (e.g., ) are pivotal in cross-coupling reactions, whereas the target’s methanone bridge suggests stability under physiological conditions.

Pharmacological Implications

  • Tropane Derivatives : The 8-azabicyclo[3.2.1]octane core is prevalent in CNS-targeting drugs (e.g., cocaine analogs). The phenylsulfonyl group may reduce blood-brain barrier permeability compared to methyl esters .
  • Fluorinated Moieties : Fluorine in the benzothiophene ring (target) vs. phenyl ring () could alter pharmacokinetics, with the former likely exhibiting higher logP values and tissue penetration.
  • Sulfonyl vs. Nitro Groups : Sulfonyl groups enhance solubility and hydrogen-bonding capacity, whereas nitro groups () may confer cytotoxicity via radical formation .

Biological Activity

The compound (5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound comprises a 5-fluorobenzo[b]thiophene moiety linked to a bicyclic azabicyclo[3.2.1]octane structure with a phenylsulfonyl group. The presence of fluorine is significant as it may enhance lipophilicity and metabolic stability, impacting pharmacokinetics.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Anticancer Activity : The fluorinated benzothiophene structure may contribute to cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The azabicyclo ring system is associated with antimicrobial effects, potentially inhibiting bacterial growth.
  • Antifungal Effects : Similar compounds with triazole rings have demonstrated antifungal activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds like this may inhibit key enzymes involved in cell proliferation and survival.
  • Interaction with Cellular Targets : The unique structural features allow for multiple points of interaction with biological macromolecules, enhancing efficacy.
  • Induction of Apoptosis : Some studies suggest that the compound may trigger apoptotic pathways in cancer cells.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of structurally related compounds against L1210 mouse leukemia cells. The results indicated potent growth inhibition with IC50 values in the nanomolar range, suggesting that the compound could similarly exhibit strong anticancer activity due to its structural similarities .

Case Study 2: Antimicrobial Effects

Research on azetidine derivatives has shown promising antimicrobial activity. For instance, derivatives containing the azabicyclo framework were tested against various bacterial strains, demonstrating significant inhibition of growth, which may extend to our compound .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesBiological Activity
5-FluorouracilFluorinated pyrimidineAnticancer
Azetidine DerivativesAzetidine ringAntimicrobial
Triazole CompoundsTriazole ringAntifungal

Q & A

Q. What are the established synthetic routes for the bicyclo[3.2.1]octane core in this compound?

Methodological Answer: The synthesis of the (1R,5S)-configured azabicyclo[3.2.1]octane core typically involves stereoselective intramolecular cyclization or ring-closing metathesis. For example, Tao Yang et al. synthesized a related bicyclo compound via a nitro-substituted phenyl group coupled to the azabicyclo core using palladium-catalyzed cross-coupling reactions . Key steps include:

  • Ring formation : Cyclization of a linear precursor under basic conditions.
  • Stereochemical control : Use of chiral auxiliaries or catalysts to enforce the (1R,5S) configuration.
Key Step Conditions Yield Reference
Bicyclo core formationKOH/EtOH, reflux65–72%
Stereochemical optimizationChiral resolution via diastereomeric salts85% ee

Q. What spectroscopic techniques are most effective for characterizing the fluorobenzo[b]thiophene moiety?

Methodological Answer: The 5-fluorobenzo[b]thiophene group is characterized using:

  • ¹⁹F NMR : To confirm fluorine substitution (δ ≈ -110 to -120 ppm, depending on electronic environment) .
  • 2D NMR (COSY, HSQC) : Resolves coupling between the thiophene ring and fluorophenyl groups.
  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C–S bond length ≈ 1.70–1.75 Å) .

provides detailed ¹H/¹³C NMR shifts for analogous bicyclo systems, such as C8–C12 coupling constants (≈ 112.66(19)°) .

Q. How does the phenylsulfonyl group influence the compound’s solubility and reactivity?

Methodological Answer: The phenylsulfonyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its electron-withdrawing nature. Reactivity-wise:

  • Nucleophilic substitution : Activates adjacent positions for SNAr reactions (e.g., fluoride displacement).
  • Hydrogen bonding : The sulfonyl oxygen participates in H-bonding with biological targets, as observed in crystallographic studies of related compounds .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of the (1R,5S)-configured azabicyclo core?

Methodological Answer: Stereochemical control is achieved via:

  • Chiral catalysts : Asymmetric hydrogenation using Rh(I) complexes with BINAP ligands (≥90% enantiomeric excess) .
  • Crystallography-guided design : X-ray data (e.g., N8–C5–C6 angle = 105.38(10)°) inform steric constraints during ring closure .
  • Dynamic kinetic resolution : Racemization suppression via low-temperature conditions (-40°C) .

Q. What computational methods are recommended to model the conformational dynamics of the azabicyclo[3.2.1]octane system?

Methodological Answer:

  • *DFT calculations (B3LYP/6-31G)**: Optimize geometry and predict NMR chemical shifts (RMSD < 0.1 ppm vs. experimental data) .
  • Molecular dynamics (MD) simulations : Analyze torsional flexibility of the bicyclo core (e.g., C7–C8–C9 dihedral angle fluctuations ≈ ±10°) .
  • Docking studies : Evaluate interactions with biological targets (e.g., sulfonyl group binding to enzyme active sites) .

Q. How can isotopic labeling (e.g., ¹⁸F, ¹³C) be applied to study the metabolic pathways of this compound?

Methodological Answer:

  • ¹⁸F radiolabeling : Introduced via nucleophilic aromatic substitution on the benzo[b]thiophene ring using K¹⁸F/Kryptofix .
  • ¹³C-labeled bicyclo core : Synthesized via ¹³C-enriched starting materials (e.g., ¹³C-acetic anhydride) to track metabolic cleavage using LC-MS .
Isotope Labeling Site Application
¹⁸F5-Fluorobenzo[b]thiophenePET imaging of biodistribution
¹³CAzabicyclo octane carbonylMetabolic pathway tracing

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer: Contradictions often arise from:

  • Purity variability : Use HPLC-MS (≥99% purity threshold) to eliminate batch-to-batch differences .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hr) .
  • Structural validation : Confirm stereochemistry via single-crystal X-ray diffraction to exclude inactive diastereomers .

Q. How do electronic effects of the fluorine substituent impact the compound’s interaction with biological targets?

Methodological Answer: The 5-fluoro group:

  • Electron withdrawal : Decreases π-electron density of the thiophene ring, altering binding affinity (ΔpIC₅₀ ≈ 0.5–1.0 vs. non-fluorinated analogs) .
  • Hydrogen-bond acceptor potential : Fluorine interacts with backbone NH groups in target proteins (e.g., kinase ATP-binding pockets) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical purity?

Methodological Answer:

  • Temperature control : Exothermic cyclization steps require jacketed reactors to maintain ≤0°C .
  • Catalyst recycling : Immobilized chiral catalysts (e.g., silica-supported Rh complexes) reduce costs .
  • Crystallization optimization : Use mixed solvents (e.g., EtOH/H₂O) to enhance diastereomeric resolution .

Q. How can flow chemistry improve the yield and reproducibility of key synthetic steps?

Methodological Answer:

  • Continuous-flow reactors : Enable precise control of residence time (2–5 min) and temperature (-20°C) during nitro group reduction .
  • In-line analytics : Real-time FTIR monitors intermediate formation (e.g., bicyclo core closure) .
Parameter Batch Process Flow Process
Reaction time6–8 hr10–15 min
Yield improvement10–15%20–25%
Stereochemical purity85% ee92% ee

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